methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate
Description
Methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate is a tricyclic heterocyclic compound featuring an 8-oxa-3,5-diazatricyclic core fused with an acetoxy-methyl ester moiety. Its structure includes a bicyclic oxygen-nitrogen framework, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-18-10(16)6-15-7-14-11-8-4-2-3-5-9(8)19-12(11)13(15)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWXRWFXFYFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined.
Result of Action
The molecular and cellular effects of HMS2960F12’s action are currently unknown. A study of structurally similar compounds revealed that they exhibited high anti-inflammatory activity and could be rated as promising nonsteroidal anti-inflammatory drugs.
Action Environment
The action, efficacy, and stability of HMS2960F12 are likely influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The primary distinction between the target compound and its analogs lies in the functional group attached to the tricyclic core. Key comparisons include:
Key Observations :
- Ester vs. Amide : The methyl ester group in the target compound offers greater lipophilicity, making it more suitable for crossing lipid membranes. In contrast, amide derivatives exhibit stronger hydrogen-bonding interactions, which may improve target binding but reduce bioavailability .
- Chlorine (CM965162) and benzodioxol (BO49001) groups introduce steric and electronic modifications that could tailor specificity for biological targets .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch appears near 1740 cm⁻¹, distinct from amide derivatives (1650–1680 cm⁻¹ for C=O and N-H stretches) .
- UV-Vis : The tricyclic core absorbs at ~280–320 nm due to π→π* transitions. Substituents like nitro groups (CM965147) cause bathochromic shifts .
- Melting Points : Amide derivatives generally exhibit higher melting points (e.g., CM965147: 240–245°C) due to stronger intermolecular forces, whereas the ester (target) may melt at 180–190°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
